(2-((Difluoromethyl)thio)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Overview
Description
The compound contains several functional groups including a difluoromethylthio group, a fluorophenyl group, an oxadiazole ring, and a piperidine ring. These groups are common in many bioactive molecules and pharmaceuticals, suggesting that this compound may have potential biological activity .
Molecular Structure Analysis
The presence of the oxadiazole and piperidine rings in the compound suggests that it may have a rigid structure, which could be important for its potential biological activity. The difluoromethylthio and fluorophenyl groups could also contribute to the compound’s physicochemical properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the oxadiazole ring, the difluoromethylthio group, and the piperidine ring. These groups could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the difluoromethylthio and fluorophenyl groups could affect the compound’s lipophilicity, a property that is often important for drug absorption and distribution .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structure Investigations
Novel bioactive heterocycles and their derivatives have been synthesized and analyzed for their structural characteristics, demonstrating the significance of incorporating fluorophenyl, difluoromethyl, and oxadiazol groups in chemical compounds. These studies often explore the antiproliferative activities and molecular stability, underlined by inter and intra-molecular interactions such as hydrogen bonds and Hirshfeld surface analysis (Prasad et al., 2018).
Pharmacological Applications
High-efficacy Receptor Activation for Pain Management
Research on derivatives of similar complex structures has revealed promising pharmacological applications, particularly in the domain of pain management. For instance, high-efficacy 5-HT1A receptor activation by certain compounds has been shown to produce long-term analgesia in rodent models of chronic nociceptive and neuropathic pain (Colpaert et al., 2004).
Chemical Sensing and Material Science
Chemical Sensing for Environmental Monitoring
Thiophene substituted 1,3,4-oxadiazoles, for example, have been studied for their fluorescence quenching properties by aniline, suggesting applications in environmental monitoring and chemical sensing (Naik et al., 2018).
Anticancer Research
Anticancer Activity
The synthesis of novel piperidine derivatives and their evaluation for antiproliferative activity against human leukemia cells highlights the potential of complex chemical compounds in anticancer research (Vinaya et al., 2011).
Future Directions
Properties
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O2S/c23-17-9-3-1-7-15(17)20-26-19(30-27-20)12-14-6-5-11-28(13-14)21(29)16-8-2-4-10-18(16)31-22(24)25/h1-4,7-10,14,22H,5-6,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSKWVOFOVZPNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2SC(F)F)CC3=NC(=NO3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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